molecular formula C16H18N2O B3108933 1-(Naphthalene-1-carbonyl)-1,4-diazepane CAS No. 169448-77-5

1-(Naphthalene-1-carbonyl)-1,4-diazepane

Cat. No.: B3108933
CAS No.: 169448-77-5
M. Wt: 254.33 g/mol
InChI Key: NIPZOEIYGROZLA-UHFFFAOYSA-N
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Description

Contextualization within N-Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds, or N-heterocycles, form a cornerstone of organic and medicinal chemistry. Their prevalence in natural products and synthetic drugs underscores their versatile roles in biological systems. The unique three-dimensional arrangements and electronic properties of these cyclic structures enable them to interact with a wide array of biological targets, including enzymes and receptors. The introduction of an acyl group to a nitrogen atom within a heterocyclic ring, as seen in 1-(naphthalene-1-carbonyl)-1,4-diazepane, can significantly modulate the compound's physicochemical properties, such as its stability, solubility, and ability to participate in hydrogen bonding.

Significance of the 1,4-Diazepane Core as a Privileged Structure in Chemical Research

The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.govjocpr.com This designation is given to molecular scaffolds that can serve as ligands for diverse biological receptors, demonstrating a broad spectrum of biological activities. nih.gov The seven-membered ring of diazepine (B8756704) allows for a unique geometric arrangement of functional groups, enabling it to fit snugly into various binding sites. nih.gov This structural flexibility makes the 1,4-diazepane core a valuable template for the design of novel therapeutic agents. researchgate.netjocpr.com Derivatives of 1,4-diazepane have been investigated for a range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties. researchgate.net

Role of the Naphthalene (B1677914) Moiety as a Synthetic Scaffold in Organic and Medicinal Chemistry

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is an extensively explored scaffold in drug discovery due to its broad spectrum of biological activities. nih.govresearchgate.net Its planar structure and lipophilic nature facilitate interactions with biological targets. Naphthalene derivatives have been developed and marketed for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govijpsjournal.comekb.eg The versatility of the naphthalene ring allows for structural modifications that can fine-tune the pharmacological profile of a molecule. researchgate.netekb.eg Its presence in numerous FDA-approved drugs, such as naproxen, propranolol, and terbinafine, highlights its importance in medicinal chemistry. nih.govekb.eg The incorporation of the naphthalene group into this compound is therefore a rational design strategy to potentially impart desirable biological properties to the molecule.

Overview of Current Academic Research Perspectives on N-Acylated Cyclic Amines

The N-acylation of amines is a fundamental and widely researched reaction in organic chemistry, primarily for the formation of amide bonds. researchgate.net In the context of cyclic amines, N-acylation is a crucial method for generating diverse N-heterocyclic systems. researchgate.net This chemical modification can alter the biological activity and pharmacokinetic properties of the parent amine. Current research often focuses on developing novel and efficient methods for N-acylation, including the use of various acylating agents and catalytic systems. researchgate.netorientjchem.org The study of N-acylated cyclic amines is integral to the synthesis of peptides, polymers, and a wide range of pharmaceuticals. nih.gov The investigation of compounds like this compound contributes to this broader field by exploring the impact of specific acyl groups on the properties of cyclic amine scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazepan-1-yl(naphthalen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(18-11-4-9-17-10-12-18)15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,17H,4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPZOEIYGROZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Naphthalene 1 Carbonyl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 1-(Naphthalene-1-carbonyl)-1,4-diazepane. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides critical information about the number and types of protons present. The spectrum is typically divided into two main regions: the aromatic region, corresponding to the naphthalene (B1677914) protons, and the aliphatic region, for the diazepane ring protons.

The seven protons of the naphthalene moiety are expected to resonate in the downfield region, generally between δ 7.1 and 7.6 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position on the ring and their coupling with neighboring protons.

The protons of the diazepane ring resonate in the upfield aliphatic region, typically between δ 2.1 and 3.5 ppm. These signals can be complex and may appear as broad multiplets, quintets, or triplets due to the conformational flexibility of the seven-membered ring and potential for slow rotation about the amide C-N bond, which can lead to the observation of distinct signals for chemically similar protons (rotamers).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ ppm) Multiplicity
Naphthalene H 7.1 - 7.6 Multiplets

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the ten carbons of the naphthalene ring, and the five carbons of the diazepane ring.

The amide carbonyl carbon is typically observed as a single peak in the downfield region of the spectrum. The aromatic carbons of the naphthalene ring resonate between approximately 120–140 ppm. The aliphatic carbons of the diazepane ring are found in the upfield region, generally between 25–60 ppm. The carbon attached to the amide nitrogen will appear further downfield compared to the other diazepane carbons due to the electron-withdrawing effect of the carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ ppm)
Amide C=O ~170
Naphthalene C (Aromatic) 120 - 140

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity within the naphthalene ring system and separately within the diazepane ring, confirming the sequence of CH₂ groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of which protons are bonded to which carbons in both the naphthalene and diazepane moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For this compound, HMBC is crucial for establishing the key connection between the carbonyl carbon and protons on both the naphthalene ring and the adjacent CH₂ group of the diazepane ring, thus confirming the precise location of the naphthalene-1-carbonyl group on the diazepane nitrogen.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O). This band is typically observed in the region of 1630-1680 cm⁻¹. Other significant absorptions include:

Aromatic C-H stretching: From the naphthalene ring, appearing as a group of sharp bands just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the CH₂ groups of the diazepane ring, observed as strong bands just below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

C-N stretching: From the amide and amine groups, typically found in the 1000-1350 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide C=O stretch 1630 - 1680 Strong
Aromatic CH C-H stretch > 3000 Medium-Weak
Aliphatic CH₂ C-H stretch < 3000 Strong
Aromatic C=C C=C stretch 1450 - 1600 Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound (molecular formula C₁₆H₁₈N₂O), the calculated molecular weight is 254.33 g/mol . chemicalbook.com

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 255. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern provides a fingerprint that helps to confirm the structure. Key fragmentation pathways would likely involve the cleavage of the amide bond, which is often the most labile point in the structure. Plausible major fragments would include:

The Naphthoyl cation (m/z 155): Resulting from cleavage of the C-N bond between the carbonyl group and the diazepane ring.

Fragments from the diazepane ring: Cleavage at various points within the diazepane ring can lead to a series of smaller charged fragments.

Table 4: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Description
[M+H]⁺ 255 Protonated Molecular Ion

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide robust evidence for the chemical connectivity, single-crystal X-ray crystallography offers the only means to definitively determine the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

Key structural features that would be elucidated include:

Conformation of the Diazepane Ring: The seven-membered diazepane ring is flexible and can adopt various conformations, such as chair, boat, or twist-boat. X-ray crystallography would reveal the preferred conformation in the crystalline state.

Intermolecular Interactions: The crystal packing arrangement would be revealed, showing how individual molecules interact with each other through forces like hydrogen bonding (if any residual N-H is present or via C-H···O interactions) and π-π stacking of the naphthalene rings. mdpi.comnih.gov This information is crucial for understanding the solid-state properties of the compound.

Conformational Analysis of the 1,4-Diazepane Ring and its Interaction with the Naphthalene-1-carbonyl Substituent

The conformational landscape of the 1,4-diazepane ring in this compound is a subject of considerable scientific interest, as the three-dimensional structure of the molecule is intrinsically linked to its chemical reactivity and biological activity. The seven-membered diazepane ring is inherently flexible, capable of adopting several conformations, including chair, boat, and twist-boat forms. The presence of the bulky and aromatic naphthalene-1-carbonyl substituent at one of the nitrogen atoms introduces significant steric and electronic effects that profoundly influence the conformational equilibrium of the diazepane ring.

Computational modeling, alongside experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy on analogous compounds, has provided valuable insights into the preferred geometry. nih.gov These studies indicate that the naphthalene-1-carbonyl group orients itself in a pseudo-axial position to facilitate the stabilizing intramolecular interactions. This conformational locking has significant implications for the molecule's interaction with biological targets, as it pre-organizes the molecule into a specific shape for receptor binding. nih.gov

The dynamic nature of the diazepane ring means that other conformations, such as chair and boat forms, may also exist in equilibrium, albeit at higher energy levels. The energy barriers between these conformations can be determined using variable temperature NMR studies and computational methods. Understanding the relative populations and the kinetics of interconversion between these conformers is crucial for a comprehensive understanding of the molecule's behavior in different chemical and biological environments.

To illustrate the conformational parameters, the following tables provide typical data that would be expected from detailed spectroscopic and computational studies of this compound, based on findings for closely related N-aroyl-1,4-diazepane structures.

Table 1: Calculated Relative Conformational Energies of N-Aroyl-1,4-Diazepane Analogs

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (°)
Twist-Boat0.00C2-N1-C7-C6: 40-60, N1-C2-C3-N4: 50-70
Chair2.5 - 4.0C2-N1-C7-C6: 55-75, N1-C2-C3-N4: 60-80
Boat5.0 - 7.0C2-N1-C7-C6: 0-20, N1-C2-C3-N4: 0-20

Note: These values are representative and are based on computational studies of analogous N-aroyl-1,4-diazepane systems. The actual values for this compound may vary.

Table 2: Representative ¹H-NMR Chemical Shifts and Coupling Constants for the 1,4-Diazepane Ring Protons in a Twist-Boat Conformation

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-23.6 - 3.8mJ(H2ax, H3ax) ≈ 10-12, J(H2ax, H3eq) ≈ 3-5
H-31.8 - 2.0mJ(H3ax, H2ax) ≈ 10-12, J(H3eq, H2ax) ≈ 3-5
H-52.8 - 3.0mJ(H5ax, H6ax) ≈ 11-13, J(H5ax, H6eq) ≈ 4-6
H-61.9 - 2.1mJ(H6ax, H5ax) ≈ 11-13, J(H6eq, H5ax) ≈ 4-6
H-73.4 - 3.6mJ(H7ax, H6ax) ≈ 10-12, J(H7ax, H6eq) ≈ 3-5

Note: The chemical shifts and coupling constants are illustrative and based on data from similar N-substituted 1,4-diazepane compounds. The exact values are dependent on the solvent and other experimental conditions.

Computational Chemistry and Theoretical Investigations of 1 Naphthalene 1 Carbonyl 1,4 Diazepane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(Naphthalene-1-carbonyl)-1,4-diazepane. Methods such as B3LYP with a 6-31G* basis set can be used to model the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and distribution of these orbitals are key determinants of the compound's chemical behavior. The HOMO is typically localized on the electron-rich naphthalene (B1677914) ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is often centered around the carbonyl group and the diazepane ring, suggesting these sites are prone to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, these calculations can map the electrostatic potential surface, identifying regions of positive and negative charge. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern molecular recognition and binding to biological targets.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations Note: These are representative values based on typical calculations for similar structures and are for illustrative purposes.

PropertyPredicted Value/DescriptionSignificance
HOMO Energy ~ -6.5 eVIndicates energy of the outermost electrons; related to ionization potential.
LUMO Energy ~ -1.2 eVIndicates energy of the lowest available electron state; related to electron affinity.
HOMO-LUMO Gap ~ 5.3 eVCorrelates with chemical reactivity and kinetic stability.
Dipole Moment ~ 3.5 DMeasures the molecule's overall polarity, influencing solubility and interactions.

Molecular Docking Simulations for Putative Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For this compound, docking simulations can screen its potential interactions against a wide array of biological targets, such as enzymes and receptors. elsevierpure.comnih.gov

In a typical docking study, the flexible ligand is placed into the binding site of a rigid or flexible protein target. Algorithms then sample numerous conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. The results can identify key interactions, such as:

Hydrogen Bonds: The carbonyl oxygen and the secondary amine in the diazepane ring are potential hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The large, aromatic naphthalene ring can form significant hydrophobic and π-π stacking interactions with nonpolar residues in a binding pocket.

Studies on structurally related naphthalene derivatives have shown their potential to bind to targets like cyclooxygenase (COX) enzymes, Keap1 protein, and various proteases. elsevierpure.comnih.gov Docking simulations for this compound against such targets would help elucidate its potential mechanisms of action and guide further biological testing. elsevierpure.comresearchgate.net

Table 2: Representative Molecular Docking Results for Naphthalene Derivatives Against Potential Targets Note: This table illustrates typical outputs from docking studies on related compounds.

Target Protein (PDB ID)Key Interacting ResiduesType of InteractionPredicted Binding Affinity (kcal/mol)
COX-2 (1PXX) Tyr 355, Arg 120, Ser 530Hydrogen Bond, Hydrophobic-8.5 to -10.2
Keap1 (4XMB) Gly 367, Val 465, Val 606Hydrogen Bond, Hydrophobic-7.9 to -9.5
SARS-CoV-2 PLpro Multiple residuesHydrogen Bond, van der Waals-6.8 to -8.3

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation of this compound, either alone in a solvent or in complex with a protein, can reveal its conformational landscape and flexibility. nih.gov

The seven-membered diazepane ring is inherently flexible and can adopt various conformations, such as boat and chair forms. MD simulations, often run for hundreds of nanoseconds, can track the transitions between these states and determine their relative stability. nih.gov This is crucial because the specific conformation of the diazepane ring can significantly impact the molecule's ability to fit within a binding site.

When simulating the ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. nih.gov Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests a stable binding interaction. Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and provide a more accurate picture of the dynamic interplay between the ligand and its target. nih.gov

Free Energy Calculations (e.g., MM/GBSA) for Ligand-Protein Interactions

To obtain a more quantitative estimate of binding affinity, free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to snapshots from an MD trajectory. samipubco.com This method provides a more rigorous estimation of the binding free energy (ΔG_bind) than the scoring functions used in molecular docking. nih.gov

The MM/GBSA method calculates the binding free energy by summing several terms:

ΔE_MM: The change in molecular mechanics energy (van der Waals and electrostatic interactions) in the gas phase.

ΔG_solv: The change in the solvation free energy, which is composed of a polar component (calculated using the Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area, SASA). nih.gov

By analyzing the contributions of individual energy components, researchers can understand the primary driving forces for binding, whether they are electrostatic, van der Waals, or solvent-related. frontiersin.org These calculations are critical for ranking potential drug candidates and for understanding how structural modifications might improve binding potency. researchgate.net

Geometry Optimization Studies and Conformational Energy Landscapes

Geometry optimization is a computational process used to find the minimum energy conformation of a molecule. mdpi.com For this compound, this involves adjusting bond lengths, angles, and dihedral angles until the structure with the lowest potential energy is found. This provides the most probable three-dimensional structure of the isolated molecule.

By systematically rotating key bonds, such as the amide bond connecting the naphthalene and diazepane moieties, and analyzing the resulting energy changes, a conformational energy landscape can be constructed. researchgate.net This landscape maps the relative energies of different conformers, identifying energy barriers to rotation and the most stable orientations. Understanding this landscape is essential, as the molecule may need to adopt a higher-energy conformation to bind effectively to a biological target.

Prediction of Spectroscopic Data and Comparison with Experimental Observations

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-visible electronic transitions. These theoretical predictions serve as a valuable tool for validating experimental data and aiding in structural elucidation.

For instance, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimentally obtained spectra to confirm the chemical structure. Similarly, predicted IR spectra can help assign observed absorption bands to specific vibrational modes within the molecule, such as the carbonyl stretch or N-H bend. researchgate.net A strong correlation between predicted and experimental spectra provides confidence in the accuracy of the computational model, which can then be reliably used for predicting other properties like reactivity and binding. researchgate.net

In Silico Structure-Based Design and Scaffold Optimization

The ultimate goal of these computational investigations is often to guide the design of new molecules with improved properties. ijpsjournal.com Insights gained from docking, MD, and free energy calculations on this compound can be used for in silico structure-based design. nih.gov

If a putative binding mode to a target is identified, medicinal chemists can use this information to propose modifications to the scaffold. For example:

Adding substituents to the naphthalene ring to form additional interactions with the protein or to modulate electronic properties.

Modifying the diazepane ring to alter its flexibility or introduce new interaction points.

Replacing the naphthalene group with other aromatic or heterocyclic systems to explore different binding pockets or improve properties like solubility.

This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, allowing for the rational optimization of lead compounds. rsc.org

1 Naphthalene 1 Carbonyl 1,4 Diazepane As a Molecular Scaffold in Chemical Biology and Drug Discovery

Exploration of the 1,4-Diazepane Scaffold in Chemical Probe Development

The 1,4-diazepane ring is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its recurrence in various biologically active compounds that target different receptors and enzymes. nih.gov The unique geometry of the seven-membered diazepine (B8756704) ring allows it to fit effectively into binding sites, providing a stable framework for attaching functional groups that can interact with specific amino acid residues of a target protein. nih.gov

In the context of chemical probe development, the 1,4-diazepane scaffold serves as a versatile template. Researchers have utilized this scaffold to create potent inhibitors for various biological targets. For instance, a new class of farnesyltransferase inhibitors was developed based on the 1,4-diazepane scaffold, demonstrating potencies in the low nanomolar range. nih.gov These inhibitors were found to block the growth of hormone-resistant prostate cancer cell lines. nih.gov Furthermore, the 1,4-diazepane moiety has been incorporated into novel Factor Xa (fXa) inhibitors, designed to interact with the S4 aryl-binding domain of the enzyme's active site, leading to potent anticoagulant and antithrombotic activity. nih.gov The scaffold has also been used to develop ligands for sigma receptors, which have potential applications as antipsychotics and neuroprotective agents. acs.orgnih.gov The adaptability of the 1,4-diazepane ring allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, which are critical attributes for a successful chemical probe.

The Naphthalene-1-carbonyl Moiety as a Key Pharmacophore Element in Analog Design

The naphthalene (B1677914) ring system is an extensively explored aromatic scaffold with wide-ranging applications in drug discovery due to its broad spectrum of biological activities. nih.govresearchgate.net This bicyclic aromatic hydrocarbon is a core component of numerous FDA-approved drugs, including propranolol, naproxen, and bedaquiline, highlighting its therapeutic relevance. nih.govekb.eg The naphthalene moiety's significance stems from its ability to engage in various non-covalent interactions with biological macromolecules, particularly π-π stacking and hydrophobic interactions.

When incorporated as a naphthalene-1-carbonyl group, this moiety acts as a crucial pharmacophore element. Its large, planar, and lipophilic surface can occupy hydrophobic pockets within protein binding sites, often leading to enhanced binding affinity. The activity of naphthalene-containing compounds is frequently linked to their metabolites, which can interact with cellular proteins to influence biochemical pathways. researchgate.net In analog design, the naphthalene group is often introduced to modify physicochemical properties, such as the lipid-water partition coefficient, and to provide potential sites for metabolism, which can facilitate absorption, distribution, and reduce toxicity. nih.gov For example, structure-activity relationship (SAR) studies on a series of sulphonamide derivatives identified the naphthalen-1-yl moiety as a key contributor to potent antiproliferative activity by inhibiting tubulin polymerization. nih.gov The versatility of the naphthalene scaffold allows it to be a foundational building block in the design of novel molecules with potential therapeutic applications against cancer, microbial infections, and inflammation. nih.govijpsjournal.com

Strategies for Chemical Diversification and Derivatization of the Core Scaffold

Chemical diversification of the 1-(naphthalene-1-carbonyl)-1,4-diazepane scaffold is essential for exploring its chemical space and optimizing its biological activity. Synthetic strategies typically focus on modifying both the 1,4-diazepane ring and the naphthalene moiety.

Derivatization of the 1,4-Diazepane Ring: The secondary amine at the 4-position of the diazepane ring is a primary site for diversification. It can undergo a variety of chemical transformations, including:

N-Alkylation and N-Arylation: Introducing different alkyl or aryl substituents at the N4 position can modulate the compound's steric bulk, lipophilicity, and hydrogen-bonding capacity. For instance, reductive amination is a common method to introduce benzyl (B1604629) groups, which can be further substituted. nih.gov

Acylation and Sulphonylation: Reaction with various acyl chlorides or sulfonyl chlorides can introduce amide or sulfonamide functionalities, providing additional points for interaction with biological targets.

Ring Fusion: In more complex syntheses, the diazepine ring itself can be fused to other heterocyclic systems to create novel, rigidified scaffolds. jocpr.com

Derivatization of the Naphthalene Moiety: The naphthalene ring offers several positions for substitution, allowing for fine-tuning of electronic and steric properties. Electrophilic aromatic substitution reactions can introduce a range of functional groups, such as halogens, nitro groups, or alkyl chains, onto the aromatic system. These modifications can significantly influence the molecule's binding affinity and metabolic stability.

A general synthetic approach involves the acylation of a pre-formed 1,4-diazepane ring. For example, a protected 1-Boc-1,4-diazepane can be acylated with a specific aroyl chloride, followed by deprotection and subsequent N-alkylation at the 4-position to yield a diverse library of derivatives. nih.gov Such systematic modifications are crucial for conducting detailed structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies on Naphthalene-1-carbonyl-1,4-diazepane Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological effects. For derivatives of the this compound scaffold, SAR studies would systematically investigate the impact of modifications on both the naphthalene and diazepane components.

While specific SAR data for this compound itself is not extensively published, valuable insights can be drawn from studies on related scaffolds. For instance, in a series of farnesyltransferase inhibitors based on a 1,4-benzodiazepine (B1214927) core, a hydrophobic substituent at the 4-position of the benzodiazepine, linked via a hydrogen bond acceptor, was found to be critical for potent enzyme inhibition. nih.gov Furthermore, the addition of an aryl group at position 7 or a hydrophobic group at position 8 was also important for high potency. nih.gov

Applying these principles to the this compound scaffold, an SAR study would likely explore:

Substitutions on the Naphthalene Ring: The effect of adding electron-donating or electron-withdrawing groups at various positions on the naphthalene ring to probe electronic and steric requirements for target binding. Studies on other naphthalene-containing compounds have shown that such substitutions are crucial for activity. nih.govnih.gov

Modifications at the N4-Position of the Diazepane Ring: Introducing a variety of substituents (e.g., alkyl, aryl, acyl groups) at the N4-position to explore the size and nature of the pocket it occupies in the biological target.

Conformational Effects: Altering the diazepine ring itself to understand the importance of its conformation for biological activity.

A hypothetical SAR study on a series of anticancer agents based on this scaffold might yield data like that presented in the interactive table below. The data illustrates how modifications (R¹ on the naphthalene ring, R² on the diazepine ring) could influence inhibitory concentration (IC₅₀).

Compound IDR¹ (Naphthalene Position)R² (Diazepane N4-substituent)IC₅₀ (µM) vs. Cancer Cell Line A
1a HH15.2
1b 4-OCH₃H8.5
1c 4-ClH12.1
1d HMethyl10.3
1e HBenzyl5.1
1f 4-OCH₃Benzyl1.2
1g 4-ClBenzyl3.8

This table contains illustrative data for SAR analysis.

From this hypothetical data, one could conclude that a methoxy (B1213986) group at the 4-position of the naphthalene ring (R¹) and a benzyl group at the N4-position of the diazepine ring (R²) are beneficial for activity, with compound 1f being the most potent. Such studies are crucial for guiding the optimization of lead compounds. rjraap.com

Investigation of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design used to modify a molecule's properties—such as potency, selectivity, metabolic stability, and solubility—while retaining its desired biological activity. nih.gov This involves substituting one atom or functional group with another that has similar physical or chemical properties. baranlab.org

For the this compound scaffold, bioisosteric replacements can be considered for both the naphthalene and the diazepine moieties.

Naphthalene Bioisosteres: The naphthalene ring, being a large lipophilic moiety, is a frequent target for bioisosteric replacement to improve properties like metabolic stability and solubility. Potential replacements include:

Other Bicyclic Aromatic Systems: Heterocyclic rings such as quinoline, isoquinoline, benzofuran, or benzothiophene (B83047) can mimic the size and shape of naphthalene while introducing heteroatoms that can alter electronic properties and serve as hydrogen bond acceptors. lookchem.com

Benzazaborinines: These boron-containing heterocycles have been successfully used as bioisosteres for naphthalene, as demonstrated in analogues of propranolol. These replacements maintained comparable potency and showed excellent bioavailability and brain penetration. researchgate.net

Saturated Polycyclic Rings: In cases where the naphthalene ring primarily acts as a rigid spacer, saturated scaffolds like bicyclo[1.1.1]pentane (BCP) can be used. These non-classical bioisosteres can increase metabolic stability and water solubility. acs.orgpressbooks.pub

1,4-Diazepane Bioisosteres: The 1,4-diazepane ring can also be replaced to alter the scaffold's conformational properties and physicochemical profile.

Piperazine or Homopiperazine: These smaller, six-membered rings are common bioisosteres for the seven-membered diazepine. While they reduce flexibility, they can sometimes lead to improved binding or better pharmacokinetic profiles.

Constrained Analogs: Introducing rigidity into the diazepine ring, for example, by creating fused bicyclic systems, can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

The goal of these investigations is to discover novel chemical scaffolds that retain the essential binding interactions of the original molecule but possess superior drug-like properties. nih.gov

Purity Assessment and Advanced Analytical Characterization of 1 Naphthalene 1 Carbonyl 1,4 Diazepane

Chromatographic Techniques for Purification and Purity Analysis

Chromatography is an indispensable tool for both the purification of 1-(Naphthalene-1-carbonyl)-1,4-diazepane from reaction mixtures and the quantitative assessment of its purity. Different chromatographic methods offer unique advantages for analyzing this specific molecule.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The aromatic naphthalene (B1677914) group provides strong chromophoric properties, allowing for sensitive detection using ultraviolet (UV) spectroscopy.

Purity analysis by HPLC can effectively separate the target compound from starting materials, by-products, and degradation products. The percentage purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. For naphthalene derivatives, typical methods utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net

Table 1: Typical HPLC Parameters for Analysis

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 4 µm) nih.gov
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water
Detector UV-Vis or Photodiode Array (PDA) at a specific wavelength (e.g., 254 nm)
Flow Rate 0.5 - 1.5 mL/min nih.gov
Column Temperature Ambient or controlled (e.g., 25-40 °C) nih.govresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for purity assessment, particularly for analyzing volatile impurities or for compounds that are thermally stable. asianpubs.org For this compound, GC analysis would require sufficient volatility and thermal stability to prevent decomposition in the high-temperature injection port and column. The method is highly effective for detecting and quantifying residual solvents or volatile precursors from the synthesis. researchgate.net A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. researchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

The parent compound, this compound, is achiral as it lacks stereocenters. However, if chiral centers were introduced into the diazepane ring or its substituents, chiral chromatography would be essential for separating the resulting enantiomers and determining the enantiomeric excess (ee). Studies on other chiral naphthalene derivatives have demonstrated successful enantioseparation using polysaccharide-based chiral stationary phases (CSPs), such as amylose (B160209) or cellulose (B213188) derivatives. nih.gov For instance, a Chiralpak AS column (amylose tris-(S)-1-phenylethylcarbamate) has been used effectively with a mobile phase of n-heptane and an alcohol modifier like 2-propanol to resolve enantiomers of naphthalene compounds. nih.gov This methodology could be adapted for chiral derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to confirm the elemental composition of this compound by providing a highly accurate mass measurement. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The experimentally determined exact mass is compared to the theoretically calculated mass, with a deviation of less than 5 parts per million (ppm) typically considered confirmation of the assigned molecular formula.

Table 2: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₆H₁₈N₂O
Calculated Monoisotopic Mass 254.14191 Da
Common Adduct (Protonated) [M+H]⁺
Calculated Exact Mass of Adduct 255.14974 Da
Required Accuracy < 5 ppm

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental verification of a compound's purity and empirical formula by determining the mass percentages of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The experimentally measured percentages must align with the theoretically calculated values derived from the molecular formula within a narrow margin of error (typically ±0.4%). This agreement serves as strong evidence for the compound's compositional identity and high purity.

Table 3: Elemental Composition of this compound (C₁₆H₁₈N₂O)

ElementTheoretical Percentage (%)
Carbon (C) 75.56%
Hydrogen (H) 7.13%
Nitrogen (N) 11.01%
Oxygen (O) 6.29%

Specialized Analytical Techniques (e.g., hyphenated methods like LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical data.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. As the purified compound elutes from the HPLC column, it is introduced into the mass spectrometer. LC-MS analysis confirms the molecular weight of the main peak and can be used to identify impurities by their respective mass-to-charge ratios. This method is particularly useful for analyzing complex mixtures and confirming the identity of the target compound in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for the analysis of volatile and thermally stable compounds. nih.gov It separates components of a sample in the gas chromatograph, and each separated component is then analyzed by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that acts as a "molecular fingerprint," allowing for unambiguous identification of the compound and any volatile impurities. uzh.ch This technique is highly sensitive and specific. nih.gov

Table 4: Summary of Hyphenated Analytical Techniques

TechniqueSeparation PrincipleDetection PrincipleKey Information Provided
LC-MS Liquid-phase partitioningMass-to-charge ratioRetention time, Molecular weight, Impurity identification
GC-MS Gas-phase partitioningMass-to-charge ratio and fragmentation patternRetention time, Molecular fingerprint, Structural elucidation

Chemiluminescence Properties of Related Naphthodiazepine Analogs

While direct studies on the chemiluminescence of this compound are not extensively documented in publicly available literature, research into structurally related naphthalene analogues of luminol (B1675438) provides significant insights into the potential chemiluminescent properties of such compounds. The core principle involves the extension of aromaticity by replacing a benzene (B151609) ring with a naphthalene core, which has been shown to significantly alter the chemiluminescence emission spectra. researchgate.net

Studies on various naphthalene analogues of luminol have demonstrated a notable shift in the emission color from the standard blue observed with luminol to a strong green or greenish-yellow chemiluminescence. researchgate.netresearchgate.net This phenomenon is of particular interest in analytical and forensic applications where higher wavelengths may offer increased sensitivity and reduced background interference. researchgate.net The chemiluminescence of these compounds is typically initiated by reaction with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst like hexacyanoferrate(III) or the iron in a heme group. researchgate.netresearchgate.net

The position of the amine group on the naphthalene ring, as well as the nature of other substituents, plays a crucial role in tuning the chemiluminescence emission. For instance, analogues with the amine group at different positions on the naphthalene structure exhibit varying emission maxima. researchgate.net This tunability suggests that modifications to the diazepine (B8756704) ring or the naphthalene moiety of this compound could potentially yield compounds with tailored chemiluminescent properties.

Research has shown that the chemiluminescence emission maxima for naphthalene analogues of luminol can range from 490 nm to 590 nm, depending on the specific substitution pattern. researchgate.net For example, certain analogues display a significant red-shift of approximately 60 to 80 nm compared to luminol. researchgate.net The emitting species in these reactions are the oxidation products, and their fluorescence spectra correspond with the observed chemiluminescence. researchgate.net

The following table summarizes the chemiluminescence emission maxima of several luminol analogues, illustrating the effect of the naphthalene core and substituent positioning.

CompoundCore StructureAmine PositionSubstituentsEmission Maxima (nm)Emission Color
LuminolBenzene--~425Blue
Analogue 1Naphthalene5Unspecified490-590Green
Analogue 2Naphthalene5Benzyl (B1604629) groups490-590Green
Analogue 3Naphthalene5Unspecified490-590Green
Analogue 4Naphthalene6Unspecified490-590Green
Analogue 5Naphthalene6Unspecified490-590Green
Compound 6aPyrazole--~480Greenish-blue
Compound 7aPyrazole--~450Bluish-green

Future Directions and Emerging Research Avenues for 1 Naphthalene 1 Carbonyl 1,4 Diazepane

Development of Novel and Efficient Synthetic Routes for Scalable Production

The progression of 1-(Naphthalene-1-carbonyl)-1,4-diazepane from a laboratory-scale compound to a potentially widely used chemical entity hinges on the development of scalable and efficient synthetic methodologies. Current synthetic approaches, while viable, may face challenges in terms of yield, cost, and environmental impact when scaled up. Future research will likely focus on overcoming these limitations through modern synthetic technologies.

TechnologyPotential Advantages for Scalable Synthesis
Continuous Flow Synthesis Enhanced safety, improved heat transfer, reduced reaction times, potential for automation, and easier scale-up. bohrium.comnih.gov
High-Throughput Screening Rapid optimization of reaction conditions (catalysts, solvents, temperature) to maximize yield and minimize byproducts.
Novel Catalysis Development of more efficient and recyclable catalysts (e.g., heteropolyacids) to reduce costs and environmental impact. nih.gov

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

Scaffold Optimization: Machine learning models can be employed to explore the chemical space around the this compound scaffold. By analyzing structure-activity relationships (SAR), these models can predict how modifications to the scaffold will affect its properties. mednexus.org For example, algorithms can suggest novel substitutions on either the naphthalene (B1677914) ring or the diazepine (B8756704) ring to enhance desired characteristics, whether for biological activity or material properties. mednexus.orgarxiv.org This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis Prediction AI algorithms suggest optimal synthetic routes by deconstructing the target molecule. chemcopilot.comjelsciences.comAccelerates the discovery of efficient and cost-effective production methods.
Generative Models Deep learning models create novel molecular structures based on the core scaffold.Designs new derivatives with potentially enhanced properties for specific applications.
Property Prediction ML models predict physicochemical and biological properties of virtual compounds. mednexus.orgEnables rapid in silico screening and prioritization of synthetic targets.

Exploration of Undiscovered Chemical Space through Combinatorial Approaches

The 1,4-diazepane framework is considered a "privileged scaffold," a core structure that can be decorated with various functional groups to interact with multiple biological targets. openochem.orgnih.gov This makes the this compound structure an excellent starting point for combinatorial chemistry, a technique used to rapidly synthesize large libraries of related compounds.

By systematically introducing a variety of substituents at different positions on the naphthalene and diazepine rings, researchers can generate a vast library of unique analogues. nih.gov This approach allows for a broad exploration of the chemical space around the core scaffold. nih.gov For instance, different amines could be used in the synthesis of the diazepine ring, or various substituted naphthalenecarboxylic acids could be employed in the acylation step.

High-throughput screening of these compound libraries can then identify molecules with interesting biological activities or material properties. This strategy of parallel synthesis and screening significantly increases the efficiency of discovering new lead compounds for drug development or novel components for advanced materials. nih.govnih.gov

Applications as Components in Advanced Functional Materials

The fusion of the rigid, aromatic naphthalene system with the flexible, nitrogen-containing diazepine ring suggests that this compound and its derivatives could serve as valuable building blocks for advanced functional materials.

Naphthalene-Based Polymers: Naphthalene and its derivatives are widely used in the construction of conjugated polymers for organic electronics due to their intriguing electronic and optical properties. rsc.orgmdpi.com Incorporating the this compound unit into a polymer backbone could lead to materials with novel characteristics. The diazepine moiety could influence polymer solubility, processability, and intermolecular interactions (e.g., π-stacking), which are crucial for performance in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgnih.gov Naphthalene-based polymers have also been investigated for electrochromic applications, where materials change color in response to an electric current. bohrium.com

Porous Materials and Catalysis: The defined structure of this compound makes it a candidate for creating porous materials, such as porous organic polymers or metal-organic frameworks (MOFs). Naphthalene-based porous polymers have shown promise for applications like CO2 capture and heavy metal adsorption. mdpi.com The nitrogen atoms in the diazepine ring could act as coordination sites for metal ions, potentially leading to new catalytic materials. For example, polymers incorporating this scaffold could serve as supports for palladium catalysts used in cross-coupling reactions, a vital tool in chemical synthesis. researchgate.net

Material ClassPotential ApplicationRole of this compound
Conductive Polymers Organic electronics (OLEDs, OFETs), sensors. rsc.orgmdpi.comModifies electronic properties, solubility, and solid-state packing.
Porous Organic Polymers Gas storage, separation, catalysis. mdpi.comresearchgate.netActs as a structural building block, provides sites for metal coordination.
Electrochromic Materials Smart windows, displays. bohrium.comContributes to the redox properties and color-changing capabilities of the material.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Naphthalene-1-carbonyl)-1,4-diazepane, and how can reaction conditions be modified to improve yield?

  • Methodology : The compound can be synthesized via palladium-catalyzed coupling reactions. For example, homopiperazine reacts with 1-bromonaphthalene derivatives in the presence of tris(dibenzylideneacetone)dipalladium(0), sodium tert-butoxide, and (±)-BINAP in anhydrous toluene under reflux (110°C, 48 hours) . Yield optimization may involve adjusting stoichiometry, catalyst loading, or solvent polarity. Post-reaction purification typically employs normal-phase chromatography (e.g., 20% methanol in ethyl acetate) .

Q. How can spectroscopic techniques (NMR, LC/MS) confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Key signals include aromatic protons (δ 7.1–7.6 ppm for naphthalene) and diazepane backbone protons (δ 2.1–3.5 ppm, split into quintets/triplets due to ring flexibility) .
  • LC/MS : The molecular ion peak ([M+H]+) should align with the theoretical molecular weight (e.g., ~287 g/mol for C₁₆H₁₆N₂O). Fragmentation patterns can validate the naphthalene-carbonyl and diazepane moieties .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Perform solubility assays in DMSO, water, and ethanol at 25°C–60°C. Stability can be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Polar aprotic solvents (e.g., DMF) may enhance solubility due to the naphthalene group’s hydrophobicity .

Advanced Research Questions

Q. How does the naphthalene-1-carbonyl group influence the compound’s binding affinity to CNS targets (e.g., dopamine receptors) compared to other diazepane derivatives?

  • Methodology :

  • Molecular Docking : Compare binding modes of this compound with D3 receptor ligands (e.g., 1-(4-chlorophenyl)-1,4-diazepane) using software like AutoDock Vina. The naphthalene group may enhance π-π stacking with aromatic residues (e.g., Phe346 in D3 receptors) .
  • In Vitro Assays : Measure IC₅₀ values in competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone) .

Q. What metabolic pathways dominate the biotransformation of this compound, and how do structural modifications mitigate toxicity risks?

  • Methodology :

  • In Vitro Metabolism : Use liver microsomes (human/rat) to identify phase I metabolites (oxidation, hydrolysis) via LC-HRMS. The naphthalene moiety may undergo CYP450-mediated oxidation to epoxides, requiring glutathione conjugation for detoxification .
  • Toxicity Screening : Assess hepatotoxicity in HepG2 cells (LDH release) and genotoxicity (Ames test). Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) show reduced reactive metabolite formation .

Q. How do crystallographic data and computational modeling resolve contradictions in reported SAR (structure-activity relationship) for diazepane derivatives?

  • Methodology :

  • X-ray Crystallography : Determine the compound’s conformation in complex with target proteins (e.g., kinases). Flexible diazepane rings may adopt boat or chair conformations, affecting binding .
  • MD Simulations : Run 100-ns simulations to analyze conformational stability and ligand-protein interactions. Contradictions in SAR may arise from dynamic binding modes not captured in static models .

Data Contradiction Analysis

Q. Why do some studies report high CNS permeability for this compound, while others classify it as P-gp substrate?

  • Resolution :

  • P-gp Efflux Assays : Perform bidirectional transport assays in MDCK-MDR1 cells. Lipophilic naphthalene may enhance passive diffusion (high permeability), but P-gp overexpression could reduce net brain uptake. Co-administering P-gp inhibitors (e.g., verapamil) clarifies the mechanism .
  • LogP Analysis : Experimental LogP (e.g., ~3.5) vs. calculated values (e.g., 2.8) may explain discrepancies due to assay conditions (pH, solvent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.